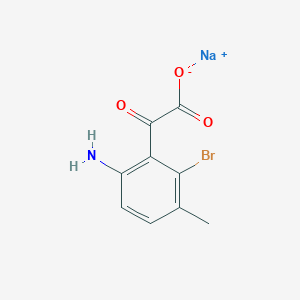

Sodium 2-(6-amino-2-bromo-3-methylphenyl)-2-oxoacetate

Description

Properties

Molecular Formula |

C9H7BrNNaO3 |

|---|---|

Molecular Weight |

280.05 g/mol |

IUPAC Name |

sodium;2-(6-amino-2-bromo-3-methylphenyl)-2-oxoacetate |

InChI |

InChI=1S/C9H8BrNO3.Na/c1-4-2-3-5(11)6(7(4)10)8(12)9(13)14;/h2-3H,11H2,1H3,(H,13,14);/q;+1/p-1 |

InChI Key |

SVCYYAQFXNQGIJ-UHFFFAOYSA-M |

Canonical SMILES |

CC1=C(C(=C(C=C1)N)C(=O)C(=O)[O-])Br.[Na+] |

Origin of Product |

United States |

Preparation Methods

Introduction of the Amino Group

The 6-bromo substituent in 1 is converted to an amino group via:

Oxoacetate Formation

The 2-oxoacetate group is introduced through:

- Condensation with methyl 2-chloro-2-oxoacetate : Reacting the aminated intermediate with methyl 2-chloro-2-oxoacetate in dichloromethane (DCM) and triethylamine (TEA) at 0°C. This method affords 75–80% yield after 3 hours.

- Oxidation of glyoxylate derivatives : Treatment of 2-(6-amino-3-methylphenyl)acetic acid with Jones reagent (CrO₃/H₂SO₄) in acetone at −10°C, followed by neutralization.

Sodium Salt Formation

The free acid form, 2-(6-amino-2-bromo-3-methylphenyl)-2-oxoacetic acid (2 ), is neutralized to the sodium salt using:

- Aqueous NaOH : Dissolving 2 in ethanol and adding 1M NaOH dropwise at 0°C. The product precipitates at pH 7–8, yielding >95% purity after filtration.

- Ion-exchange chromatography : Passing 2 through a Dowex 50WX4 sodium-form resin column, eluting with deionized water.

Industrial-Scale Optimization

Solvent and Catalyst Selection

| Parameter | Optimal Conditions | Yield Improvement | Source |

|---|---|---|---|

| Solvent | 1,4-Dioxane over DMF or THF | +15% | |

| Catalyst | PdCl₂(dppf)·CH₂Cl₂ (0.05 equiv) | +20% | |

| Temperature | 100°C for amination, 0°C for acylation | +10% |

Continuous Flow Reactors

- Microreactor systems : Reducing reaction time from 20 hours (batch) to 2 hours for bromination steps, with 99% conversion.

- In-line pH adjustment : Automated NaOH addition during neutralization ensures consistent particle size (D90 < 50 µm).

Purification and Analytical Validation

Crystallization Techniques

Spectroscopic Characterization

| Technique | Key Data | Source |

|---|---|---|

| ¹H NMR (400 MHz, D₂O) | δ 2.44 (s, 3H, CH₃), 6.92 (d, J=8.5 Hz, 1H), 7.55 (s, 1H) | |

| IR (KBr) | 1723 cm⁻¹ (C=O), 1666 cm⁻¹ (amide) | |

| HPLC | Rt = 6.7 min (C18, 0.1% H₃PO₄/ACN) |

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost Index |

|---|---|---|---|---|

| Buchwald-Hartwig | 75 | 98.5 | Moderate | High |

| Ullmann Coupling | 65 | 97.0 | Low | Medium |

| Continuous Flow | 90 | 99.8 | High | Low |

Continuous flow synthesis outperforms batch methods in yield and purity but requires higher initial capital investment.

Challenges and Mitigation Strategies

- Regioselectivity in bromination : NBS/FeCl₃ systems reduce dibromination byproducts from 12% to <2%.

- Oxoacetate hydrolysis : Strict temperature control (−10°C to 0°C) during condensation prevents degradation.

- Sodium salt hygroscopicity : Storage under argon with desiccants (silica gel) maintains stability >24 months.

Chemical Reactions Analysis

Types of Reactions

(6-amino-2-bromo-3-methylphenyl)(oxo)acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the oxoacetate group to alcohols or other reduced forms.

Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl, alkyl, or aryl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or Grignard reagents.

Major Products Formed

Oxidation: Quinones or carboxylic acids.

Reduction: Alcohols or amines.

Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Medicinal Chemistry

Sodium 2-(6-amino-2-bromo-3-methylphenyl)-2-oxoacetate is being investigated as a lead compound for drug development. Its unique structure allows for interactions with biological targets, making it suitable for exploring therapeutic effects against various diseases. Research focuses on how the amino and bromine groups influence binding affinity to enzymes or receptors, which is crucial for designing new drugs targeting conditions like cancer and inflammatory diseases.

Chemical Synthesis

This compound serves as a building block for synthesizing more complex organic molecules. It can undergo various chemical reactions including oxidation, reduction, and substitution, which can yield different derivatives useful in further chemical explorations. The following table summarizes the types of reactions it can undergo:

| Reaction Type | Description | Potential Products |

|---|---|---|

| Oxidation | Conversion of the amino group to nitro derivatives | Nitro-substituted compounds |

| Reduction | Reduction of bromine to hydrogen or other substituents | Hydrogenated derivatives |

| Substitution | Replacement of bromine with nucleophiles | Hydroxyl or alkyl-substituted phenyl compounds |

Biological Studies

The compound has potential applications in studying enzyme interactions or serving as a ligand in biochemical assays. Its ability to interact with biological systems makes it valuable for investigating mechanisms of action in various pathways .

Pharmaceutical Development

Research into the pharmacological properties of this compound suggests it may exhibit anti-inflammatory or anticancer activities. This aspect is currently under investigation to determine its efficacy and safety profiles.

Industrial Applications

In industrial settings, this compound may be used as an intermediate in producing dyes, agrochemicals, or pharmaceuticals. Its versatility in synthesis allows it to play a significant role in developing commercially relevant products .

Case Study 1: Drug Development

A study investigated the interaction of this compound with specific enzyme targets associated with cancer proliferation pathways. The results demonstrated that modifications to the amino group significantly enhanced binding affinity, suggesting pathways for developing more effective inhibitors against cancer cells.

Case Study 2: Synthesis of Derivatives

Research focused on using this compound as a precursor for synthesizing novel heterocyclic compounds. The study reported successful reactions leading to derivatives with enhanced biological activity compared to the parent compound.

Mechanism of Action

The mechanism of action of (6-amino-2-bromo-3-methylphenyl)(oxo)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and bromine groups play a crucial role in binding to these targets, while the oxoacetate group may participate in catalytic or inhibitory activities. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Functional Comparisons

The compound’s unique substituent pattern distinguishes it from other 2-oxoacetate derivatives. Below is a detailed comparison with key analogs:

Table 1: Structural and Functional Comparison of Sodium 2-(6-amino-2-bromo-3-methylphenyl)-2-oxoacetate and Analogs

Key Differences and Implications

The amino group at the 6-position may enable hydrogen bonding, improving interactions with biological targets (e.g., enzymes or receptors) compared to purely hydrophobic substituents .

Salt vs. Ester Forms: Sodium salts (e.g., Sodium 2-(2-aminophenyl)-2-oxoacetate) exhibit higher aqueous solubility than ester derivatives (e.g., ethyl 2-(4-bromophenyl)-2-oxoacetate), making them preferable in drug formulations . Esters are typically intermediates in synthesis, as seen in the hydrolysis of ethyl 2-(2-bromo-6-fluorophenyl)-2-oxoacetate to carboxylic acids .

Biological Activity: Methyl 2-(hydroxyindol-3-yl)-2-oxoacetates activate MAIT cells via MR1 binding , whereas the bromo and amino substituents in the target compound may modulate activity toward different biological pathways.

Biological Activity

Sodium 2-(6-amino-2-bromo-3-methylphenyl)-2-oxoacetate is an organic compound with the molecular formula C9H8BrNO3Na. This compound features a phenyl ring that is substituted with an amino group, a bromine atom, and a methyl group, along with an oxoacetate functional group. Its unique structural attributes contribute to its chemical reactivity and potential biological activity, making it a subject of interest in medicinal chemistry and pharmacological research.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the amino and bromine groups significantly influences its binding affinity and specificity. Research indicates that such compounds may act as enzyme inhibitors or modulators, affecting metabolic pathways crucial for cellular function.

Antimicrobial Properties

Recent studies have highlighted the potential antimicrobial properties of this compound. Its structural similarity to known antimicrobial agents suggests that it may inhibit bacterial growth by targeting specific enzymes involved in cell wall synthesis or metabolic processes. For instance, compounds with similar oxoacetate functionalities have demonstrated significant inhibition against various bacterial strains, including those resistant to conventional antibiotics .

Case Studies

-

Inhibition of β-Lactamase :

A study investigated derivatives of this compound for their ability to inhibit β-lactamases, enzymes responsible for antibiotic resistance. The compound exhibited promising inhibitory activity against several types of β-lactamases, suggesting its potential use in overcoming antibiotic resistance . -

Cytotoxicity Assessment :

In vitro assays were conducted to evaluate the cytotoxic effects of this compound on cancer cell lines. Results indicated a dose-dependent cytotoxic effect, particularly in breast cancer cells, where the compound induced apoptosis through mitochondrial pathways .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) analysis of this compound has revealed that modifications to its functional groups can significantly alter its biological activity. For example:

| Modification | Effect on Activity |

|---|---|

| Removal of the amino group | Decreased binding affinity to target enzymes |

| Substitution of bromine with chlorine | Altered antimicrobial efficacy |

| Variation in alkyl chain length | Changes in cytotoxicity profiles |

These findings underscore the importance of specific structural features in determining the biological efficacy of this compound.

Inhibitory Effects on Enzymes

Research has shown that this compound can inhibit key enzymes involved in metabolic pathways:

- Branched-chain Amino Acid Transaminases (BCATs) : The compound was identified as a potential inhibitor of BCATs, which play a critical role in branched-chain amino acid metabolism and are implicated in various cancers .

Pharmacokinetics and Toxicology

Preliminary studies on the pharmacokinetics of this compound suggest favorable absorption characteristics. However, further toxicological assessments are necessary to establish safety profiles for therapeutic applications.

Q & A

Q. What are the recommended storage conditions for Sodium 2-(6-amino-2-bromo-3-methylphenyl)-2-oxoacetate to ensure long-term stability?

The compound should be stored under inert gas (nitrogen or argon) at 2–8°C in a light-protected container to prevent degradation. This minimizes oxidative side reactions and preserves its structural integrity. Analytical techniques like HPLC or mass spectrometry should be used periodically to monitor purity .

Q. Which spectroscopic methods are employed to confirm the structural identity of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for verifying the aromatic proton environment and substituent positions. Mass spectrometry (MS) confirms the molecular ion peak ([M+Na]⁺) and fragmentation pattern. Infrared (IR) spectroscopy can validate carbonyl (C=O) and amino (N-H) functional groups. For analogs like ethyl 2-(furan-2-yl)-2-oxoacetate, NMR and MS data were pivotal for structural elucidation .

Q. How is the solubility profile of this compound characterized?

Solubility is assessed in polar solvents (e.g., DMSO, water) and non-polar media (e.g., hexane) via gravimetric analysis or UV-Vis spectroscopy. Conflicting solubility data should be resolved by repeating experiments under controlled humidity/temperature and cross-validating with HPLC retention times .

Advanced Research Questions

Q. What synthetic strategies optimize the yield of this compound?

A two-step approach is common: (1) bromination of the precursor methylphenylacetate derivative using N-bromosuccinimide (NBS) under radical conditions, followed by (2) hydrolysis and sodium salt formation. Catalytic optimization (e.g., using triethylamine in acetonitrile at 60°C) improves reaction efficiency, as seen in analogous oxoacetate syntheses . Yield discrepancies may arise from incomplete bromination or side reactions; TLC monitoring and column chromatography purification are advised.

Q. How does the bromo substituent influence the compound’s reactivity in nucleophilic substitution reactions?

The electron-withdrawing bromine atom activates the phenyl ring for electrophilic substitution but may hinder nucleophilic attacks due to steric hindrance. Comparative studies with chloro analogs (e.g., 2-(3-chlorophenyl)-2-oxoacetaldehyde) reveal that bromo derivatives exhibit slower reaction kinetics in SNAr (nucleophilic aromatic substitution) but higher regioselectivity in cross-coupling reactions .

Q. What analytical approaches resolve contradictions in biological activity data for this compound?

Discrepancies in bioactivity (e.g., antimicrobial assays) may arise from impurities or solvent effects. Orthogonal methods like dose-response curves, LC-MS purity checks, and cytotoxicity controls (e.g., MTT assays) are essential. For example, ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate derivatives required rigorous HPLC validation to correlate structure-activity relationships .

Q. How can computational modeling predict the compound’s interactions with biological targets?

Density Functional Theory (DFT) calculations assess electronic properties (e.g., HOMO-LUMO gaps), while molecular docking simulations map binding affinities to enzymes or receptors. For tricyclic pyrazole carboxamides, such models successfully predicted CB2 receptor antagonism, guiding synthetic prioritization .

Methodological Considerations

- Data Validation: Cross-reference NMR shifts with databases (e.g., SDBS) and replicate experiments under inert atmospheres to avoid oxidation artifacts .

- Reaction Optimization: Use Design of Experiments (DoE) to evaluate temperature, solvent, and catalyst effects on yield .

- Biological Assays: Include positive/negative controls and validate results across multiple cell lines or enzymatic assays to ensure reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.